molecular formula C12H15FO B7844839 1-(4-Fluorophenyl)-4-methylpentan-2-one

1-(4-Fluorophenyl)-4-methylpentan-2-one

Cat. No.: B7844839
M. Wt: 194.24 g/mol
InChI Key: SVZHVTCUOKBUNT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methylpentan-2-one is a ketone derivative with a fluorinated aromatic substituent. Its structure consists of a pentan-2-one backbone (five-carbon chain with a ketone at position 2), a 4-fluorophenyl group at position 1, and a methyl group at position 4. This compound is structurally related to substituted phenylalkanones, which are explored for applications in organic synthesis, materials science, and pharmacology.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-9(2)7-12(14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZHVTCUOKBUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpentanones

Compounds with phenyl or substituted phenyl groups attached to pentanone backbones are key structural analogs. Key examples include:

  • Properties: Lacks the electronegative fluorine atom, which may reduce polarity and bioavailability compared to the fluorinated analog. No biological activity data is reported .
  • 4-(4-Methylphenyl)pentan-2-one (CAS: 69657-27-8): Substituents: 4-Methylphenyl (p-tolyl), 4-methyl. Used in fragrances and organic intermediates .
Property 1-(4-Fluorophenyl)-4-methylpentan-2-one 4-Methyl-1-phenylpentan-2-one 4-(4-Methylphenyl)pentan-2-one
Substituents 4-Fluorophenyl, 4-methyl Phenyl, 4-methyl 4-Methylphenyl, 4-methyl
Polarity Higher (due to fluorine) Moderate Lower (hydrophobic)
Predicted pKa ~9.06 (estimated from dione analog ) Not reported Not reported
Chalcone Derivatives with Fluorophenyl Groups

Chalcones (α,β-unsaturated ketones) with fluorophenyl substituents, such as 2j and 2n from , exhibit structure-activity relationships (SAR) relevant to inhibitory activity:

  • 2j [(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: Substituents: Bromine (ring A), iodine (meta), fluorine (ring B). Activity: IC50 = 4.703 μM (highest potency in its cluster) .
  • 2n [(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one]:

    • Substituents: Methoxy (ring A), fluorine (ring B).
    • Activity: IC50 = 25.07 μM (lower potency than 2j) .

Key SAR Insights :

  • Electronegative substituents (e.g., F, Br) enhance activity, while electron-donating groups (e.g., methoxy) reduce potency.
  • Fluorine at the para position of ring B improves inhibitory effects compared to methoxy .
Cathinone Derivatives

Cathinones like 4-Fluoromethcathinone (4-FMC) share the 4-fluorophenyl motif but include an amino group critical for psychoactivity:

  • 4-FMC [(R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one]: Substituents: 4-Fluorophenyl, methylamino. Properties: Water-soluble crystalline solid; interacts with central nervous system targets due to the amino group. Toxicity: Classified as a psychoactive substance with stimulant effects .
Aspect This compound 4-FMC
Functional Groups Ketone, fluorophenyl, methyl Ketone, fluorophenyl, methylamino
Bioactivity Not reported Psychoactive (dopamine/norepinephrine reuptake inhibition)
Solubility Likely moderate (fluorine enhances polarity) High (due to hydrochloride salt)

Physicochemical and Toxicological Considerations

  • 4-Methylpentan-2-one (MIBK): A simpler analog without aromatic substituents. Classified as a suspected carcinogen (CLP Carc. 2) and irritant .
  • 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione : A dione analog with predicted pKa ~9.06 and boiling point 100–110°C at 1 Torr. The additional ketone increases reactivity and acidity compared to the target compound .

Preparation Methods

Reaction Mechanism and General Procedure

The reaction begins with the activation of an acyl chloride (e.g., 4-methylpentanoyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst generates an acylium ion, which acts as the electrophile. Fluorobenzene, though less reactive than benzene due to the electron-withdrawing fluorine substituent, undergoes regioselective acylation at the para position owing to the directing nature of the fluorine atom.

Key steps :

  • Formation of the acylium ion :

    RCOCl+AlCl3RCO+AlCl4\text{RCOCl} + \text{AlCl}_3 \rightarrow \text{RCO}^+ \text{AlCl}_4^-
  • Electrophilic attack : The acylium ion reacts with fluorobenzene, forming a sigma complex stabilized by resonance.

  • Deprotonation : Regeneration of the aromatic ring yields the acylated product.

Optimization Parameters

  • Catalyst loading : A molar ratio of 1:1 (acyl chloride:AlCl₃) is typical, though excess catalyst may improve yields for deactivated substrates.

  • Solvent : Dichloromethane or nitrobenzene are preferred for their ability to stabilize ionic intermediates.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions, such as polyacylation or Fries rearrangement.

Example protocol :

  • Dissolve 4-methylpentanoyl chloride (1.0 equiv) in anhydrous dichloromethane.

  • Add AlCl₃ (1.2 equiv) under nitrogen, followed by dropwise addition of fluorobenzene (1.0 equiv).

  • Stir at 0°C for 12 hours, then quench with ice-cold water.

  • Extract with organic solvent, dry, and purify via fractional distillation.

Alternative Synthetic Approaches

While Friedel-Crafts acylation dominates the literature, alternative methods offer complementary routes under specific conditions.

Nucleophilic Acyl Substitution

In cases where electrophilic acylation is hindered, nucleophilic substitution on pre-functionalized intermediates provides a viable pathway. For example, 4-fluoroiodobenzene can react with a Grignard reagent derived from 4-methylpentan-2-one, though this method is less atom-economical.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity. Key analytical data include:

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.85 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H), 2.95 (m, 2H, CH₂CO), 2.45 (s, 3H, CH₃), 1.65 (m, 2H, CH₂), 1.30 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

  • IR (cm⁻¹): 1685 (C=O), 1600 (C-F), 1220 (C-O).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioselectivity and Byproduct Formation

The electron-withdrawing fluorine atom reduces the aromatic ring’s reactivity, necessitating precise conditions to avoid di- or tri-substituted products. Using bulky acyl chlorides or low temperatures enhances para selectivity.

Industrial-Scale Considerations

Large-scale production emphasizes cost-efficiency and safety:

  • Continuous flow systems : Minimize exothermic risks and improve yield consistency.

  • Solvent recovery : Dichloromethane is recycled via distillation, reducing environmental impact.

Emerging Methodologies

Recent advances focus on organocatalytic acylation and photoredox catalysis , though these remain experimental for fluorinated aromatics .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-4-methylpentan-2-one, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-fluorobenzene reacts with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key parameters include stoichiometric control (1:1.2 molar ratio of benzene to acyl chloride), reaction temperature (0–5°C to minimize side reactions), and inert atmosphere (N₂/Ar) . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Yield optimization may require iterative adjustment of catalyst loading (5–10 mol%) and reaction time (4–8 hr) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ketone group (C=O) appears as a singlet at ~208 ppm in ¹³C NMR. The fluorophenyl ring shows characteristic splitting in ¹H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm with coupling constants J = 8–9 Hz for para-substitution) .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the ketone group .
  • MS : Molecular ion peaks at m/z 194 (M⁺) and fragmentation patterns (e.g., loss of CO to form m/z 166) validate the structure .
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with retention time comparison to standards.

Q. What are the key reactivity patterns of this compound in nucleophilic addition or reduction reactions?

  • Methodological Answer :
  • Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ (in methanol, 0°C, 2 hr) or LiAlH₄ (in THF, reflux, 4 hr). Monitoring via TLC (hexane:EtOAc = 3:1) ensures completion .
  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Control reaction temperature (<0°C) to prevent over-addition .
  • Oxidation Stability : The fluorophenyl group stabilizes the ketone against oxidation, unlike alkyl ketones .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic environment of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides precise bond lengths and angles. For example:
  • The C=O bond length (~1.22 Å) and C-F bond (~1.34 Å) confirm electronic effects.
  • ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity.
    Contradictions in spectroscopic vs. crystallographic data (e.g., unexpected dihedral angles) may arise from crystal packing effects, requiring complementary DFT calculations (B3LYP/6-31G*) .

Q. What strategies address contradictions in reported biological activity data for fluorophenyl ketone derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or receptor-binding assays often stem from:
  • Impurity Profiles : Validate compound purity via LC-MS and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., MIC testing at pH 7.4, 37°C) .
  • Structural Analogues : Compare with 4F-MPH () or 4F-α-PiHP () to isolate substituent effects. Use dose-response curves (IC₅₀/EC₅₀) for quantitative comparison .

Q. How can computational chemistry predict the metabolic pathways of this compound?

  • Methodological Answer :
  • DFT/MD Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for cytochrome P450-mediated oxidation .
  • Docking Studies : Use AutoDock Vina to model interactions with metabolic enzymes (e.g., CYP3A4). Prioritize metabolites (e.g., hydroxylated derivatives) for synthesis and validation .
  • In Silico Toxicity : Apply QSAR models (e.g., Toxtree) to predict hepatotoxicity risks based on structural fragments .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectroscopic data for fluorophenyl-containing ketones?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data across solvents (CDCl₃ vs. DMSO-d6) to identify solvent-induced shifts .
  • Isotopic Labeling : Synthesize ¹⁸O-labeled ketone to confirm carbonyl assignments in MS .
  • Crystallographic Correlation : Use SC-XRD bond angles to validate NMR-derived dihedral angles .

Experimental Design Tables

Table 1 : Optimized Synthesis Parameters for this compound

ParameterOptimal RangeNotes
Catalyst (AlCl₃)5–10 mol%Excess causes side reactions
Temperature0–5°CPrevents Fries rearrangement
Reaction Time6 hrMonitored via TLC
PurificationColumn chromatography (Hexane:EtOAc = 4:1)Purity >98% by HPLC

Table 2 : Key Spectroscopic Benchmarks

TechniqueKey SignalsInterpretation
¹H NMRδ 2.1 (s, 3H, CH₃), δ 7.2–7.4 (m, 4H, Ar-H)Confirms methyl and fluorophenyl groups
¹³C NMRδ 208 (C=O), δ 162 (C-F)Validates ketone and fluorination
IR1700 cm⁻¹ (C=O)Excludes aldehyde impurities

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